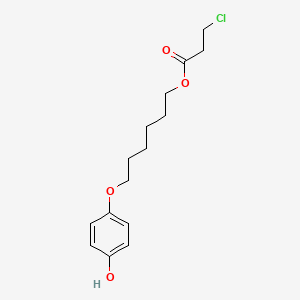
6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Hydroxyphenoxy)hexyl 3-chloropropanoate is an organic compound with the molecular formula C15H21ClO4 It is a derivative of 3-chloropropanoic acid and 4-hydroxyphenol, linked through a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate typically involves the esterification of 3-chloropropanoic acid with 6-(4-hydroxyphenoxy)hexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Hydroxyphenoxy)hexyl 3-chloropropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products Formed
Oxidation: Formation of 6-(4-hydroxyphenoxy)hexyl 3-chloropropanone.
Reduction: Formation of 6-(4-hydroxyphenoxy)hexyl 3-hydroxypropanoate.
Substitution: Formation of 6-(4-hydroxyphenoxy)hexyl 3-aminopropanoate or 6-(4-hydroxyphenoxy)hexyl 3-thiopropanoate.
Applications De Recherche Scientifique
6-(4-Hydroxyphenoxy)hexyl 3-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the ester and chlorine groups can participate in various chemical reactions. These interactions can modulate enzyme activities and influence cellular pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Hydroxyphenoxy)hexyl acetate: Similar structure but with an acetate group instead of a chloropropanoate group.
6-(4-Hydroxyphenoxy)hexyl propanoate: Similar structure but without the chlorine atom.
Uniqueness
6-(4-Hydroxyphenoxy)hexyl 3-chloropropanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential biological activities compared to its analogs. The combination of the hydroxyl, ester, and chlorine functionalities makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClO4/c16-10-9-15(18)20-12-4-2-1-3-11-19-14-7-5-13(17)6-8-14/h5-8,17H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUNXERWJHZWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCCCCOC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
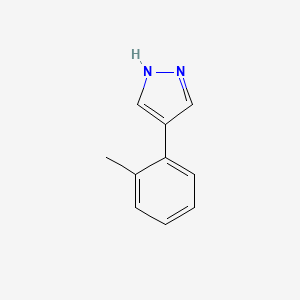
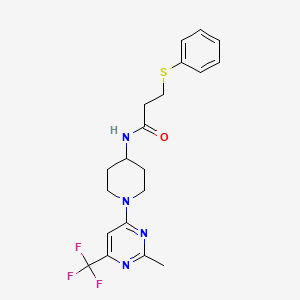
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)
![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)
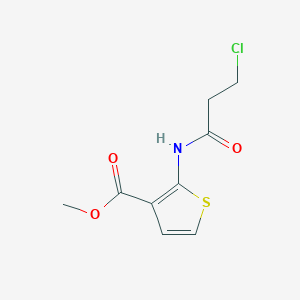
![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)

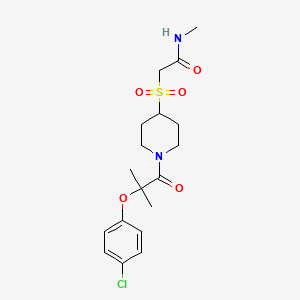
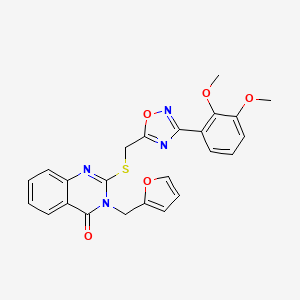
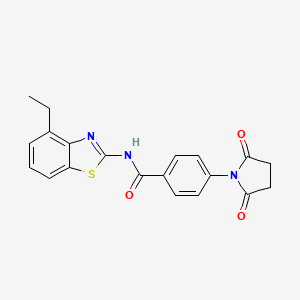
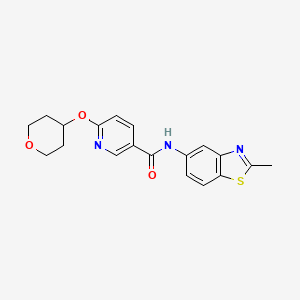
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)
